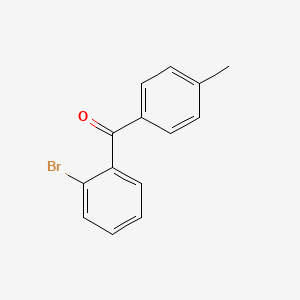

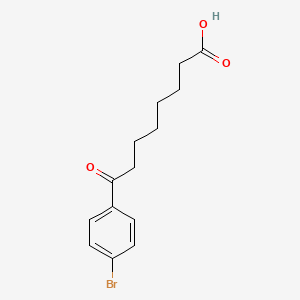

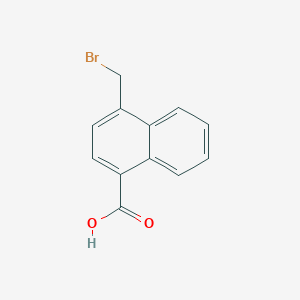

8-(4-溴苯基)-8-氧代辛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-(4-Bromophenyl)-8-oxooctanoic acid" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as a bromophenyl group and an oxo acid functionality. For instance, the first paper describes the synthesis of a surfactant with a 4-bromophenyl group and an oxobutanoic acid moiety, which indicates the relevance of bromophenyl structures in surfactant chemistry . The second paper details the synthesis of an octanoic acid derivative with a propoxy biphenyl ether group, showcasing the interest in octanoic acid derivatives in the context of liquid crystal research . The third paper discusses the synthesis of a chromene carboxylic acid, which, while structurally distinct from the target compound, demonstrates the broader interest in carboxylic acid derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and optimization of conditions. In the first paper, a novel copper-catalyzed cross-coupling reaction is employed to synthesize a surfactant containing a 4-bromophenyl group . This indicates that copper catalysts might be useful in the synthesis of bromophenyl-containing compounds. The second paper outlines a two-step synthesis involving etherification and esterification to produce an octanoic acid derivative, suggesting that similar strategies could be applied to synthesize the target compound . The third paper presents a rapid synthesis method for a chromene derivative, which could inspire efficient synthesis routes for related carboxylic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to "8-(4-Bromophenyl)-8-oxooctanoic acid" has been confirmed using various spectroscopic techniques. In the first paper, FTIR, 1H-NMR, 13C-NMR, and HRMS were used to confirm the structure of the synthesized surfactant . Similarly, the second paper utilized FTIR, 1H, and 13C NMR spectroscopy to confirm the structure of the synthesized octanoic acid derivative . These techniques would likely be applicable in confirming the structure of the target compound as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for "8-(4-Bromophenyl)-8-oxooctanoic acid," but they do offer insights into the reactivity of similar compounds. The first paper's surfactant forms premicellar aggregations, which could suggest that the target compound might also exhibit interesting aggregation behavior due to the presence of the bromophenyl group . The second paper's compound exhibits liquid crystalline behavior, which could be relevant if the target compound were to be used in materials science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "8-(4-Bromophenyl)-8-oxooctanoic acid" are diverse. The surfactant described in the first paper forms large-diameter premicellar aggregations, which is significant for applications in detergency and emulsification . The octanoic acid derivative in the second paper is a thermotropic liquid crystal, indicating a phase transition behavior that could be of interest in the design of new materials . These findings suggest that the target compound may also possess unique physical and chemical properties that could be explored for various applications.

科学研究应用

缓蚀

8-羟基喹啉衍生物与 8-(4-溴苯基)-8-氧代辛酸密切相关,已研究了它们在缓蚀中的作用。例如,一项研究发现,这些化合物在酸性环境中有效抑制了低碳钢的腐蚀。这些抑制剂按照朗缪尔模型吸附在钢表面,其效率随温度略有下降。计算研究进一步支持了这些发现 (Rbaa 等人,2018 年)。

新型化合物的合成

研究已利用类似的化合物,如 4-(4-溴苯基)-4-氧代丁-2-烯酸,作为合成新型杂环化合物的起始原料,例如芳基丙烯酸、吡啶并酮和呋喃酮衍生物。这些衍生物具有潜在的抗菌活性,展示了溴苯基-氧代酸在合成具有生物活性的分子方面的多功能性 (El-Hashash 等人,2015 年)。

溴在有机底物中的掺入

研究表明,酶具有将溴掺入有机底物(如 3-氧代辛酸)的能力,从而形成各种溴化烃。这个过程对于理解海洋生物和环境中卤代谢产物的自然发生具有重要意义 (Theiler 等人,1978 年)。

生物活性化合物中的中间体合成

4-氧代-4H-色满-3-羧酸与 8-(4-溴苯基)-8-氧代辛酸在结构上相似,在合成许多具有生物活性的化合物中很重要。一项研究为该化合物建立了一种快速的合成方法,突出了其在药物研究中的相关性 (Zhu 等人,2014 年)。

作用机制

安全和危害

属性

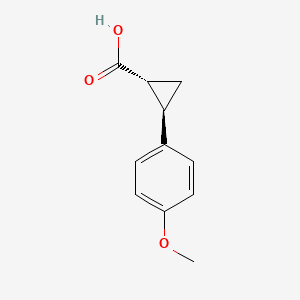

IUPAC Name |

8-(4-bromophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUMZWMHERNNPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451459 |

Source

|

| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35333-31-4 |

Source

|

| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)